molecular formula C24H25N3O2S B303951 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione

カタログ番号 B303951
分子量: 419.5 g/mol
InChIキー: KZHWHWUVOWMIFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as PNU-120596, is a small molecule antagonist of the α7 nicotinic acetylcholine receptor (nAChR) with high affinity and selectivity. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system and peripheral tissues. The α7 nAChR is involved in various physiological processes, including synaptic plasticity, learning, and memory. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione binds to the receptor with high affinity and blocks its activation by acetylcholine or other agonists. This leads to a decrease in calcium influx and subsequent neurotransmitter release, resulting in the modulation of neuronal activity.
Biochemical and Physiological Effects:
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to modulate several biochemical and physiological processes in preclinical studies. It has been reported to reduce inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been reported to modulate neurotransmitter release, including dopamine, serotonin, and glutamate, in various brain regions.

実験室実験の利点と制限

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high affinity and selectivity for the α7 nAChR, which allows for specific modulation of this receptor. It is also relatively stable and has a long half-life, which facilitates its use in in vivo experiments. However, 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has some limitations, including its poor solubility in water and some organic solvents, which can complicate its administration and formulation. Additionally, 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

将来の方向性

There are several future directions for the study of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of research is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of research is the elucidation of its mechanism of action and its effects on neurotransmitter release and synaptic plasticity. Additionally, future studies could focus on the optimization of the synthesis method and the development of more potent and selective α7 nAChR antagonists.

合成法

The synthesis of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione involves several steps, including the preparation of 6-methyl-1,3-benzothiazol-2-amine, 4-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and 3-methylpiperidine. These compounds are then combined in a reaction vessel with appropriate reagents and catalysts to yield 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in preclinical studies. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been investigated as a potential treatment for pain, addiction, and neurodegenerative disorders.

特性

製品名

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione

分子式

C24H25N3O2S

分子量

419.5 g/mol

IUPAC名

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H25N3O2S/c1-15-5-10-19-21(12-15)30-23(25-19)17-6-8-18(9-7-17)27-22(28)13-20(24(27)29)26-11-3-4-16(2)14-26/h5-10,12,16,20H,3-4,11,13-14H2,1-2H3

InChIキー

KZHWHWUVOWMIFU-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

正規SMILES

CC1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。